Product packaging for (13Z)-13-hydroxyimino-oxacyclohexadecan-2-one(Cat. No.:CAS No. 38538-07-7)

(13Z)-13-hydroxyimino-oxacyclohexadecan-2-one

Cat. No.: B1655572
CAS No.: 38538-07-7
M. Wt: 269.38 g/mol
InChI Key: ALVVVGFCZNOOFD-PEZBUJJGSA-N
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Description

13-Hydroxyimino-oxacyclohexadecan-2-one (CAS 38538-07-7) is an organic compound with the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol . It is also known under synonyms such as Oxacyclohexadecane-2,13-dione 13-oxime and 12-Oximino-pentadecanolide . This compound is a derivative of omega-pentadecalactone (Exaltolide), a well-known macrocyclic musk . Macrocyclic musks are valued in fragrance research for their biodegradability and complex olfactory profiles, typically exhibiting musky, sweet, and animalic odors with an exceptional tenacity . As a lactone derivative, its structure features a 16-membered oxacyclohexadecane ring with ketone and oxime functional groups, which makes it a valuable intermediate in organic synthesis . Calculated physical properties include a density of approximately 1.07 g/cm³ and a high boiling point of 464.3°C at 760 mmHg, indicating low volatility . Researchers may employ this compound in the study of structure-odor relationships, the synthesis of novel fragrance ingredients, or as a building block for more complex chemical entities. Its mechanism of action in olfactory research involves interacting with olfactory receptors to produce a characteristic musk scent, while its fixative properties help enhance the longevity and wearability of fragrance compositions . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NO3 B1655572 (13Z)-13-hydroxyimino-oxacyclohexadecan-2-one CAS No. 38538-07-7

Properties

CAS No.

38538-07-7

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

(13Z)-13-hydroxyimino-oxacyclohexadecan-2-one

InChI

InChI=1S/C15H27NO3/c17-15-12-8-6-4-2-1-3-5-7-10-14(16-18)11-9-13-19-15/h18H,1-13H2/b16-14-

InChI Key

ALVVVGFCZNOOFD-PEZBUJJGSA-N

Canonical SMILES

C1CCCCCC(=O)OCCCC(=NO)CCCC1

Other CAS No.

38538-07-7

Origin of Product

United States

Modulating Physicochemical Properties:properties Such As Lipophilicity, Solubility, and Metabolic Stability Are Critical for a Compound S in Vivo Efficacy.mdpi.comthese Can Be Fine Tuned by Adding or Removing Specific Functional Groups. for Instance, Adding Polar Groups Can Increase Water Solubility, While Modifying Metabolically Labile Sites Can Improve a Compound S Half Life.

The following table outlines rational design strategies for modifying the biological activity of 13-hydroxyimino-oxacyclohexadecan-2-one.

Design PrincipleStrategyDesired Outcome
Target-Oriented Modification Modify substituents to enhance interactions with a specific enzyme or receptorIncreased potency and selectivity
Pharmacokinetic Optimization Introduce groups that improve absorption, distribution, metabolism, and excretion (ADME) propertiesEnhanced in vivo efficacy and bioavailability
Scaffold Hopping Replace the macrocyclic lactone core with other scaffolds while retaining key pharmacophoric featuresDiscovery of novel chemical series with improved properties
Combinatorial Chemistry Synthesize a library of derivatives with diverse substituentsRapid exploration of the chemical space to identify lead compounds

By systematically applying these design principles, it is possible to develop new derivatives of 13-hydroxyimino-oxacyclohexadecan-2-one with optimized biological profiles for potential therapeutic applications.

Mechanistic Investigations of Biological Activities Exhibited by 13 Hydroxyimino Oxacyclohexadecan 2 One and Its Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

In Vitro Enzyme Inhibition Kinetics and Active Site Characterization (e.g., Acetyl-CoA Carboxylase (ACCase) and α-glucosidase, if applicable)

No studies detailing the in vitro enzyme inhibition kinetics of 13-Hydroxyimino-oxacyclohexadecan-2-one or its derivatives were found. There is no available data on its potential inhibitory effects on enzymes such as Acetyl-CoA Carboxylase (ACCase) or α-glucosidase, nor any characterization of its binding to their active sites.

Studies on Receptor Interactions and Ligand-Binding Dynamics

Information regarding the interaction of 13-Hydroxyimino-oxacyclohexadecan-2-one with any biological receptors is absent from the scientific literature. Consequently, no data on its ligand-binding dynamics, affinity, or the nature of such interactions can be presented.

Cellular and Biochemical Pathway Modulation by Oxime-Lactones

Investigation of Cellular Processes and Molecular Targets in Biological Systems

There is a lack of research investigating the effects of 13-Hydroxyimino-oxacyclohexadecan-2-one on cellular processes. The molecular targets within biological systems that this compound might modulate have not been identified or described.

Understanding the Herbicidal Mechanism of Action at a Molecular and Cellular Level

While some classes of oximes and lactones have been explored for herbicidal properties, no studies specifically elucidating the herbicidal mechanism of action for 13-Hydroxyimino-oxacyclohexadecan-2-one at a molecular or cellular level are available.

Exploration of Anti-inflammatory Mechanisms in Cellular Models

There are no published studies exploring the potential anti-inflammatory mechanisms of 13-Hydroxyimino-oxacyclohexadecan-2-one in cellular models. Therefore, its effects on inflammatory pathways, cytokine production, or other related cellular responses have not been documented.

Other Identified Biological Activities: Mechanistic Hypotheses and Validation

The oxime group, a key functional moiety in 13-hydroxyimino-oxacyclohexadecan-2-one, is known to be a harbinger of diverse biological activities. nih.gov The introduction of an oxime function into various molecular backbones has been reported to confer or enhance activities such as fungicidal, anti-ulcer, antidepressant, antitumor, and antiphytoviral properties. nih.govresearchgate.net While direct mechanistic studies on 13-hydroxyimino-oxacyclohexadecan-2-one are limited, hypotheses can be formulated based on the known mechanisms of related oxime-containing compounds and macrocyclic lactones.

Fungicidal Activity: Oxime derivatives have demonstrated notable fungicidal activity. researchgate.net The proposed mechanisms for antifungal action in related compounds often involve the disruption of the fungal cell membrane integrity. For instance, some synthetic amides are thought to act by binding to ergosterol (B1671047), a crucial component of the fungal cell membrane, leading to membrane disruption. scielo.br Another potential mechanism is the inhibition of key fungal enzymes, such as those involved in cell wall synthesis (e.g., 1,3-β-glucan synthase) or ergosterol biosynthesis (e.g., squalene (B77637) epoxidase and delta-14-sterol reductase). scielo.br Molecular docking studies on other antifungal amides have shown potential interactions with enzymes like thymidylate synthase, suggesting an additional mechanism involving the inhibition of DNA synthesis. scielo.br

Anti-ulcer Activity: The anti-ulcer potential of compounds related to 13-hydroxyimino-oxacyclohexadecan-2-one can be inferred from studies on other macrocyclic lactones and compounds with anti-ulcer properties. infontd.orgfrontiersin.org A plausible mechanism is the inhibition of the H+/K+-ATPase proton pump in gastric parietal cells, which is a common target for anti-ulcer drugs. frontiersin.org Additionally, activity against Helicobacter pylori, a primary causative agent of gastric ulcers, represents another significant mechanistic pathway. frontiersin.org Some compounds exert their anti-ulcer effects through antioxidant and anti-inflammatory actions, mitigating the oxidative stress and inflammatory responses associated with gastric mucosal damage. frontiersin.org

Antidepressant Activity: The potential antidepressant effects of 13-hydroxyimino-oxacyclohexadecan-2-one may be linked to the modulation of neurotransmitter systems. mdpi.com Studies on other nitrogen-containing heterocyclic compounds have shown that anxiolytic and antidepressant-like effects can be mediated through interactions with the serotonergic system, particularly 5-HT2A receptors, and the GABAergic system via GABAA receptors. mdpi.com Another emerging mechanism in antidepressant research is the modulation of neuroinflammation. Some natural extracts have demonstrated antidepressant effects by reversing astrocyte loss and reducing pro-inflammatory mediators like lipocalin-2 (LCN2), TNF-α, and IL-6. mdpi.com

Antitumor Activity: The oxime moiety is present in several compounds with demonstrated anticancer potential. nih.gov The mechanisms of action for antitumor oxime derivatives are varied and can include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.gov For example, some compounds trigger apoptosis through mitochondrial dysfunction pathways, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov The activation of tumor suppressor proteins like p53, which in turn upregulates cell cycle inhibitors such as p21 and p27, is another common anticancer mechanism. mdpi.com Furthermore, the introduction of an oxime group has been shown to enhance the inhibitory activity of some natural products against protein kinases, such as Src tyrosine kinase, which are often dysregulated in cancer. nih.gov

Antiphytoviral Activities: Oxime esters are known to exhibit antiphytoviral activities, which are crucial for agriculture. researchgate.net While specific mechanisms are not extensively detailed in the provided search results, the general mode of action for antiviral agents often involves the inhibition of viral replication or entry into host cells. For some nucleoside analogues, the inhibitory activity against viruses like influenza A H1N1 has been demonstrated. nih.gov The mechanism could involve the inhibition of viral enzymes essential for replication or interference with the viral life cycle.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Correlates

Establishing Relationships between Structural Features and Specific Mechanistic Pathways of Bioactivity

The macrocyclic lactone core provides a foundational scaffold. The size and conformation of this ring can influence the molecule's ability to bind to specific biological targets. For instance, in some macrocyclic lactones, the ring structure is crucial for fitting into the binding pockets of enzymes or receptors. nih.gov

The oxime group (-C=N-OH) is a critical pharmacophore. The geometry (E/Z isomerism) of the oxime, along with the electronic properties of the surrounding atoms, can significantly impact binding affinity and biological activity. The free oxime group has been identified as being responsible for the high anticancer activity in some compounds. nih.gov The hydrogen-bonding capability of the hydroxyl group and the lone pair of electrons on the nitrogen atom can participate in key interactions with biological targets.

Substituents on the macrocyclic ring or modifications to the oxime group can fine-tune the biological activity. For example, in a series of quinoline-based hybrids, the presence of specific amine pendants and para-phenyl substituents was found to directly correlate with the extent of α-glucosidase inhibition. researchgate.net Similarly, for a series of pentacycloundecylamine derivatives, increasing the size of the polycyclic cage led to a decrease in potency, indicating a steric limitation within the binding site of the NMDA receptor. nih.gov

The table below summarizes the hypothetical structure-activity relationships for 13-hydroxyimino-oxacyclohexadecan-2-one based on findings for related compound classes.

Structural FeaturePotential Impact on BioactivityMechanistic Implication
Macrocyclic Ring Size Influences binding affinity and selectivityDetermines fit within target enzyme/receptor pockets
Oxime Group (C=N-OH) Essential for various biological activitiesParticipates in key hydrogen bonding and electronic interactions
Substituents on Ring Modulates potency and pharmacokinetic propertiesCan enhance binding or improve cell permeability
Lipophilicity Affects cell membrane permeability and distributionInfluences the compound's ability to reach its target

Rational Design Principles for Enhancing or Redirecting Biological Activity through Chemical Modification

The rational design of more effective and specific derivatives of 13-hydroxyimino-oxacyclohexadecan-2-one can be guided by established medicinal chemistry principles and structure-activity relationship data. mdpi.com

Computational and Theoretical Chemistry Studies of 13 Hydroxyimino Oxacyclohexadecan 2 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule at the electronic level. rsc.org For a molecule such as 13-Hydroxyimino-oxacyclohexadecan-2-one, these calculations can elucidate critical aspects of its structure and reactivity.

A primary application is the determination of the geometric and stereochemical preferences of the oxime group (-C=N-OH). The C=N double bond can exist as either E or Z isomers, and quantum calculations can predict which isomer is more stable by computing their relative energies. nih.gov Furthermore, the orientation of the oxime's hydroxyl group (syn- or anti-periplanar) can be determined. nih.gov These calculations involve geometry optimization of the different possible isomers, followed by frequency calculations to confirm they are true energy minima. nih.gov

The large 16-membered lactone ring possesses significant conformational flexibility. Quantum methods can identify low-energy conformers by mapping the potential energy surface. This process helps in understanding which shapes the molecule is likely to adopt, a crucial factor for its biological function. Key parameters derived from these calculations include electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP). These descriptors are vital for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions. researchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculated Properties for Isomers of 13-Hydroxyimino-oxacyclohexadecan-2-one

PropertyE-Isomer (Conformer 1)Z-Isomer (Conformer 1)E-Isomer (Conformer 2)
Relative Energy (kcal/mol) 0.00+2.5+1.8
Dipole Moment (Debye) 3.14.53.5
HOMO-LUMO Gap (eV) 5.25.05.3
Key Dihedral Angle (C-C-C=N) 178.5°179.0°-95.2°

This table is illustrative and provides examples of data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. tum.de MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and intermolecular interactions of 13-Hydroxyimino-oxacyclohexadecan-2-one in a simulated biological environment (e.g., in water or a lipid bilayer).

For a large macrocycle, MD is essential for exploring the vast conformational space that is computationally prohibitive to map fully with quantum methods alone. tum.de A key phenomenon that can be studied is the ability of some macrocycles to adopt different conformations depending on the polarity of their environment—a property known as "chameleonicity". tum.de In an aqueous environment, the molecule might expose its polar groups (the oxime and lactone carbonyl) to the solvent, while in a non-polar environment like a cell membrane, it may fold to form internal hydrogen bonds, shielding its polar groups and exposing a more hydrophobic surface. nih.gov

MD simulations can track metrics like the Root Mean Square Deviation (RMSD) to assess structural stability, and the formation and breaking of hydrogen bonds over time. The resulting trajectories can be clustered to identify the most populated conformational families, providing a statistical understanding of the molecule's preferred shapes.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of 13-Hydroxyimino-oxacyclohexadecan-2-one

Simulation EnvironmentMajor Conformational Cluster (%)Average Radius of Gyration (Å)Intramolecular H-Bonds (Oxime-Carbonyl)
Water 65% (Open Conformation)5.815% of simulation time
Chloroform (Apolar) 82% (Folded Conformation)4.990% of simulation time

This table is illustrative, showing the type of comparative data that can be obtained from MD simulations in different environments.

Molecular Docking Studies to Predict Binding Modes and Affinities with Proposed Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). escholarship.org This method is crucial for hypothesis-driven drug discovery, suggesting how a molecule like 13-Hydroxyimino-oxacyclohexadecan-2-one might interact with a biological target to exert a therapeutic effect.

The docking of large, flexible macrocycles is a recognized challenge for standard algorithms because of the difficulty in adequately sampling their complex conformational space. nih.govucl.ac.uk A common and effective strategy is "ensemble docking," where a pre-generated library of low-energy ligand conformers (often from MD simulations or other sampling methods) is docked rigidly or with limited flexibility into the target's binding site. ucl.ac.uknih.gov

For a macrocyclic oxime-lactone, potential targets could include enzymes like histone deacetylases (HDACs) or proteases, where the molecule could act as an inhibitor. Docking simulations would score different binding poses based on factors like intermolecular forces, and the best poses are analyzed to identify key interactions such as hydrogen bonds between the oxime or carbonyl groups and protein residues, or hydrophobic interactions involving the hydrocarbon ring. nih.gov

Table 3: Example Molecular Docking Results for 13-Hydroxyimino-oxacyclohexadecan-2-one against a Hypothetical Enzyme Target

Docking PoseBinding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
1 -9.2Oxime OH with Asp101; Carbonyl O with Tyr150Macrocycle ring with Leu56, Val89, Phe120
2 -8.5Oxime N with Ser102Macrocycle ring with Leu56, Pro121
3 -7.9Carbonyl O with Tyr150Macrocycle ring with Val89, Ile92

This table is a representative example of docking output, used to rank and analyze potential binding modes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Activity Prediction and Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning models that correlate the chemical structure of a series of compounds with their measured biological activity. pku.edu.cn The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

To build a QSAR model for analogues of 13-Hydroxyimino-oxacyclohexadecan-2-one, a dataset of structurally similar molecules with known activities (e.g., IC50 values against a specific target) is required. For each molecule, a set of numerical "descriptors" is calculated. These can range from simple properties like molecular weight and LogP to more complex 3D descriptors derived from the molecular conformation.

A mathematical model is then generated to find the best correlation between the descriptors and the activity. This model can highlight which structural features are most important for activity. For example, a model might reveal that higher activity is associated with a lower HOMO-LUMO gap and the presence of a hydrogen bond donor at a specific position.

De Novo Computational Design of Novel Macrocyclic Oxime-Lactone Scaffolds with Desired Properties

De novo design refers to the computational creation of novel molecules from scratch, rather than by modifying existing ones. researchgate.netrsc.org Advanced algorithms, including deep learning approaches, can now design novel macrocycles tailored to bind to a specific protein target. nih.govresearchgate.net

This process often begins by identifying key interaction points (a pharmacophore) within a target's binding site. The design algorithm then assembles molecular fragments or builds new structures atom-by-atom to satisfy these geometric and chemical constraints, while also optimizing for drug-like properties. rsc.org For instance, a program could be tasked to design novel oxime-lactone macrocycles that fit within the active site of a target protein and form specific hydrogen bonds. These methods can generate highly innovative molecular scaffolds that might not be conceived through traditional medicinal chemistry intuition, providing a powerful tool for discovering next-generation therapeutics. researchgate.netnih.gov

Conclusion and Future Research Perspectives for 13 Hydroxyimino Oxacyclohexadecan 2 One

Synthesis of Key Academic Contributions and Identification of Persistent Research Challenges

The synthesis of macrocyclic structures like 13-Hydroxyimino-oxacyclohexadecan-2-one is inherently complex. Key academic contributions in the broader field of macrocyclization have laid the groundwork for accessing such molecules. However, significant research challenges persist.

Key Academic Contributions:

Macrocyclization Methodologies: Foundational work on lactonization reactions has been pivotal. Strategies involving the use of templates, high dilution conditions, and activating agents have enabled the formation of large rings, which is often thermodynamically and kinetically challenging.

Functional Group Tolerance: Research into various synthetic transformations has expanded the toolbox for chemists, allowing for the incorporation of sensitive functional groups like oximes into complex molecular architectures.

Persistent Research Challenges:

Ring-Closing Efficiency: Achieving high yields in the final ring-closing step to form the 16-membered lactone remains a significant hurdle due to competing intermolecular polymerization reactions.

Stereochemical Control: The introduction and maintenance of the desired stereochemistry at the oxime group (E/Z isomerism) and any other chiral centers within the macrocycle is a persistent challenge.

Scalability: Many laboratory-scale syntheses of macrocycles are difficult to translate to larger-scale production, limiting their potential for widespread application.

Challenge Area Specific Obstacles Potential Mitigation Strategies
Synthesis Low yields in macrocyclization, difficulty in purification, control of stereoisomers.Development of new catalytic systems, use of pre-organization strategies, advanced chromatographic techniques.
Characterization Complex NMR spectra, conformational flexibility making crystallization difficult.Advanced NMR techniques (e.g., 2D NMR), computational modeling to predict stable conformers.
Biological Evaluation Lack of defined biological targets, poor cell permeability.High-throughput screening against diverse target classes, structure-activity relationship (SAR) studies to optimize physicochemical properties.

Emerging Synthetic Strategies and Technologies for Architecturally Complex Macrocyclic Compounds

Recent advancements in synthetic organic chemistry offer promising avenues for overcoming the challenges associated with the synthesis of complex macrocycles like 13-Hydroxyimino-oxacyclohexadecan-2-one.

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, has become a cornerstone of macrocycle synthesis, allowing for the formation of large rings under mild conditions. acs.org

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click reactions provide highly efficient and orthogonal methods for macrocyclization and functionalization. rsc.org

Enzymatic and Biosynthetic Approaches: The use of enzymes or engineered microorganisms is an emerging strategy for the stereoselective synthesis of macrocycles. mdpi.comnih.gov Ribosomally synthesized and post-translationally modified peptides (RiPPs) and non-ribosomal peptide synthetases (NRPS) offer platforms for generating diverse macrocyclic structures. mdpi.comnih.gov

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally diverse macrocycles for biological screening by employing various build/couple/pair strategies and a range of macrocyclization reactions. acs.org

Advancements in Mechanistic Biological Understanding and Novel Target Identification for Macrocyclic Oxime-Lactones

While the specific biological activity of 13-Hydroxyimino-oxacyclohexadecan-2-one is not well-documented, the broader classes of macrocyclic lactones and oxime-containing compounds exhibit a wide range of biological effects.

Known Biological Activities of Related Compounds:

Antimicrobial and Antifungal Properties: Many macrolide antibiotics, which are macrocyclic lactones, function by inhibiting bacterial protein synthesis. Oxime derivatives have also shown significant antifungal activity, for instance, against Candida species. nih.govmdpi.com

Anticancer Activity: Certain macrocycles have demonstrated potent anticancer effects. nih.gov Oxime-containing compounds have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov

Enzyme Inhibition: The oxime functional group is known to be a good coordinator of metal ions and can act as an inhibitor of various enzymes. umsida.ac.id

Novel Target Identification:

Network pharmacology and other computational approaches are becoming powerful tools for identifying potential biological targets for novel compounds. mdpi.com By analyzing the structure of 13-Hydroxyimino-oxacyclohexadecan-2-one, it is possible to predict its interactions with various proteins and pathways, guiding experimental validation. For instance, its flexible macrocyclic structure could allow it to bind to large protein-protein interaction surfaces that are often considered "undruggable" by traditional small molecules. genophore.com

Role of Artificial Intelligence and Machine Learning in Accelerating Macrocycle Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science, with significant potential for the design of novel macrocycles.

Generative Models: AI algorithms can generate novel molecular structures with desired properties. youtube.com Models like Macformer can automate the design of macrocycles by treating it as a machine translation task, converting acyclic precursors into macrocyclic analogs. genophore.com

Predictive Modeling: ML models can predict the physicochemical properties, biological activity, and synthetic accessibility of new macrocycle designs. beehiiv.comnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex molecules by proposing viable retrosynthetic pathways. youtube.com

Unexplored Avenues for 13-Hydroxyimino-oxacyclohexadecan-2-one in Chemical Biology and Material Science Applications

The unique combination of a macrocyclic lactone and an oxime functional group in 13-Hydroxyimino-oxacyclohexadecan-2-one opens up several unexplored avenues for research and application.

Chemical Biology:

Chemical Probes: The oxime group can be further functionalized, for example, through the attachment of fluorescent dyes or affinity tags. This would allow the molecule to be used as a chemical probe to study biological processes or to identify its cellular targets.

Covalent Modifiers: The reactivity of the oxime and lactone functionalities could be harnessed to design covalent inhibitors of specific enzymes, offering a route to highly potent and selective therapeutic agents.

Material Science:

Polymer Chemistry: The lactone ring can potentially undergo ring-opening polymerization to create novel biodegradable polyesters. The oxime functionality along the polymer backbone could be used for subsequent cross-linking or functionalization, leading to materials with unique properties.

Self-Assembling Systems: The conformational flexibility and potential for intermolecular interactions (e.g., hydrogen bonding through the oxime group) could enable the self-assembly of these macrocycles into higher-order structures like nanotubes or vesicles, with potential applications in nanotechnology and drug delivery.

Q & A

Q. What statistical methods are appropriate for correlating structural modifications with bioactivity trends?

  • Methodological Answer : Apply multivariate regression to link substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with IC50 values. Use principal component analysis (PCA) to reduce dimensionality in datasets with >10 analogs. Validate models with leave-one-out cross-validation and report Q<sup>2</sup> values to assess predictive power .

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